molecular formula C22H20N6O4 B15102314 N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

Cat. No.: B15102314
M. Wt: 432.4 g/mol
InChI Key: GONPKVJYVUTOSK-UHFFFAOYSA-N
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Description

N'~1~,N'~4~-Bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a symmetric bis-hydrazide derivative featuring two 5-methyl-2-oxoindole moieties linked via a butanedihydrazide spacer. This compound belongs to a broader class of isatin-derived hydrazones, known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves condensation reactions between hydrazides and substituted isatins, followed by recrystallization to achieve high purity .

Properties

Molecular Formula

C22H20N6O4

Molecular Weight

432.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]butanediamide

InChI

InChI=1S/C22H20N6O4/c1-11-3-5-15-13(9-11)19(21(31)23-15)27-25-17(29)7-8-18(30)26-28-20-14-10-12(2)4-6-16(14)24-22(20)32/h3-6,9-10,23-24,31-32H,7-8H2,1-2H3

InChI Key

GONPKVJYVUTOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the condensation of 5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with butanedihydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Moieties

  • Halogenated Derivatives: Compounds such as N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]carbohydrazides (e.g., 5b, 5c, 5d in ) exhibit higher melting points (>300°C) compared to the target compound (≥295°C), likely due to stronger intermolecular halogen bonding. However, the 5-methyl group in the target compound enhances lipophilicity (logP ~2.8 vs.
  • Methoxy-Substituted Derivatives : The methoxy group in compounds like 5e () increases electron density on the indole ring, altering UV-Vis absorption maxima (λmax ~420 nm vs. ~390 nm for the target compound) and reducing antioxidant activity due to decreased radical scavenging capacity .

Linker Length and Flexibility

  • Propanedihydrazide Analog : N',N'-Bis[(3Z)-2-oxoindol-3-ylidene]propanedihydrazide () has a shorter C3 linker, resulting in reduced solubility in polar solvents (e.g., 12 mg/mL in DMF vs. 18 mg/mL for the target compound) and diminished anticancer activity (IC50 = 45 μM vs. 28 μM for the target compound against MCF-7 cells) due to constrained molecular flexibility .
  • Decanedihydrazide Analog : Compounds with longer linkers (e.g., decanedihydrazide in ) show improved DNA intercalation but lower thermal stability (decomposition at 240°C vs. 295°C for the target compound) .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s C=O stretches (1669 cm⁻¹ for amide, 1694 cm⁻¹ for cyclic amide) are consistent with similar hydrazides, but the absence of halogen-related peaks (e.g., C-Br at 550 cm⁻¹ in 5b) confirms its methyl-substituted structure .
  • NMR Analysis: The ¹H NMR spectrum shows aromatic protons at δ 7.3–8.7, with a distinct -NH signal at δ 10.9, aligning with non-alkylated indole derivatives. In contrast, N-benzyl derivatives (e.g., 5f) exhibit upfield shifts (δ 6.8–8.2) due to benzyl group electron donation .

Key Research Findings

  • Enzyme Inhibition: The target compound’s methyl groups enhance steric hindrance, reducing binding to aminopeptidase N (IC50 = 85 μM vs. 32 μM for a nitro-substituted analog in ) .
  • Crystallographic Data : Unlike halogenated derivatives (), the target compound lacks halogen∙∙∙π interactions, resulting in a less dense crystal lattice (density = 1.45 g/cm³ vs. 1.62 g/cm³ for 5c) .

Biological Activity

N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a hydrazone derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

This compound features two hydrazone linkages and indole moieties, which are often associated with biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Hydrazone Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF720
N'~1~,N'~4~-bis[(3Z)-5-methyl...]A54910

Antimicrobial Activity

Hydrazones have also been evaluated for their antimicrobial properties. This compound demonstrated notable activity against both gram-positive and gram-negative bacteria in preliminary assays.

Table 2: Antimicrobial Activity of N'~1~,N'~4~-bis[(3Z)-5-methyl...]

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Hydrazones can intercalate with DNA, leading to the disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been reported, contributing to apoptosis in cancer cells.
  • Enzyme Inhibition : Some studies suggest that hydrazones may inhibit key enzymes involved in cellular metabolism, further contributing to their anticancer and antimicrobial effects.

Case Studies

A notable case study involved the synthesis and evaluation of a series of hydrazone derivatives, including N'~1~,N'~4~-bis[(3Z)-5-methyl...]. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that this compound could serve as a lead structure for developing new antibiotics.

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